molecular formula C10H10ClN3O2 B13915002 Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B13915002
M. Wt: 239.66 g/mol
InChI Key: NOGUTQSVXCSNBT-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the ethyl ester group at the 7-carboxylate position and the chlorine atom at the 8-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylimidazo[1,2-b]pyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2-ethyl-6-chloroimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)13-9(14)8(7)11/h4-5H,3H2,1-2H3

InChI Key

NOGUTQSVXCSNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)C)Cl

Origin of Product

United States

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